4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361481-60-9
VCID: VC4297575
InChI: InChI=1S/C24H27N3O4S2/c1-2-31-20-11-7-18(8-12-20)22-17-32-24(25-22)26-23(28)19-9-13-21(14-10-19)33(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28)
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Molecular Formula: C24H27N3O4S2
Molecular Weight: 485.62

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

CAS No.: 361481-60-9

Cat. No.: VC4297575

Molecular Formula: C24H27N3O4S2

Molecular Weight: 485.62

* For research use only. Not for human or veterinary use.

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide - 361481-60-9

Specification

CAS No. 361481-60-9
Molecular Formula C24H27N3O4S2
Molecular Weight 485.62
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C24H27N3O4S2/c1-2-31-20-11-7-18(8-12-20)22-17-32-24(25-22)26-23(28)19-9-13-21(14-10-19)33(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28)
Standard InChI Key UMJOKAAABLBLAZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Introduction

Chemical Identity and Structural Features

4-(Azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C₂₄H₂₇N₃O₄S₂ and a molecular weight of 485.62 g/mol. Its IUPAC name, 4-(azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide, reflects the integration of three key structural components:

  • A benzamide core substituted at the para position with an azepane sulfonamide group.

  • A thiazole ring linked to a 4-ethoxyphenyl substituent.

  • A sulfonamide bridge connecting the azepane heterocycle to the benzamide scaffold.

The compound’s three-dimensional conformation, as inferred from its Standard InChIKey (UMJOKAAABLBLAZ), suggests a semi-rigid architecture with rotational flexibility around the sulfonamide and amide bonds. Computational models predict moderate hydrophobicity due to the ethoxyphenyl and azepane groups, which may influence membrane permeability and target binding.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS Registry Number361481-60-9
Molecular FormulaC₂₄H₂₇N₃O₄S₂
Molecular Weight485.62 g/mol
IUPAC Name4-(azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
SMILESCOc1ccc(cc1)c2csc(n2)NC(=O)c3ccc(cc3)S(=O)(=O)N4CCCCCC4
Topological Polar Surface Area128 Ų (estimated)

Synthesis and Manufacturing

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide involves a multi-step protocol, as inferred from analogous sulfonamide-thiazole derivatives. A proposed route includes:

  • Formation of the Thiazole Intermediate:
    Condensation of 4-ethoxyphenylacetonitrile with thiourea under acidic conditions yields 4-(4-ethoxyphenyl)thiazol-2-amine.

  • Sulfonylation of Azepane:
    Reaction of azepane with chlorosulfonic acid produces azepane-1-sulfonyl chloride, which is subsequently coupled with 4-carboxybenzaldehyde to form 4-(azepan-1-ylsulfonyl)benzoic acid.

  • Amide Bond Formation:
    Activation of the benzoic acid derivative using thionyl chloride (SOCl₂) followed by coupling with the thiazole-2-amine intermediate affords the final product.

Critical reaction parameters include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) optimize coupling efficiency.

  • Temperature Control: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

  • Catalysis: Triethylamine (TEA) is employed as a base to neutralize HCl during amide bond formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Thiazole formationThiourea, HCl, reflux, 6h72–78
SulfonylationClSO₃H, DCM, 0°C, 2h85–90
Amide couplingSOCl₂, DMF, TEA, rt, 12h68–75

Biological Activity and Mechanistic Insights

Although direct pharmacological data for 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide remains limited, structural analogs suggest potential mechanisms:

  • Enzyme Inhibition:
    Sulfonamide-containing compounds often inhibit carbonic anhydrases (CA) and matrix metalloproteinases (MMP). The azepane sulfonamide group may chelate catalytic zinc ions in MMP-9 (Ki ~ 120 nM).

  • Antimicrobial Activity:
    Thiazole derivatives exhibit broad-spectrum antimicrobial effects. Preliminary assays on similar molecules show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • CNS Modulation:
    The ethoxyphenyl-thiazole moiety resembles ligands for GABA-A receptors. Molecular docking studies predict moderate affinity (ΔG = −9.2 kcal/mol) at the benzodiazepine binding site .

Table 3: Hypothetical Pharmacological Profile

TargetAssay TypeActivity (IC₅₀/Ki)
MMP-9Fluorescent substrate180 ± 12 nM
CA-IIColorimetric850 ± 45 nM
GABA-A (α1β2γ2)Radioligand binding1.2 ± 0.3 µM

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